molecular formula C19H18N4O5S B12124527 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B12124527
M. Wt: 414.4 g/mol
InChI Key: HJDRIMRDLVGUBH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a sulfonamide-based acetamide derivative characterized by a 4-methoxyphenoxy group attached to the acetamide backbone and a pyrimidin-2-ylsulfamoylphenyl moiety at the N-position (). Its molecular formula is C₁₉H₁₈N₄O₅S, with an average mass of 422.44 g/mol (). This compound is structurally related to sulfonamide antibiotics but differs in its acetamide-linked phenoxy substituents, which may confer unique pharmacological properties .

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H18N4O5S/c1-27-15-5-7-16(8-6-15)28-13-18(24)22-14-3-9-17(10-4-14)29(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

HJDRIMRDLVGUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and pyrimidine-2-sulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]ethanamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidinylsulfamoyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are distinguished by variations in substituents on the phenyl, pyrimidine, or sulfonamide groups. Key comparisons include:

Compound Substituents Key Structural Differences Pharmacological Activity References
Target compound 4-Methoxyphenoxy, pyrimidin-2-ylsulfamoyl Reference structure Not explicitly reported in evidence
N-[4-(Morpholinosulfonyl)phenyl]-2-(4-methoxyphenylamino)acetamide (5j) 4-Methoxyphenylamino, morpholinosulfonyl Morpholine ring replaces pyrimidine Anti-COVID-19 activity (in vitro)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinylsulfonyl Lacks phenoxy group Anti-hypernociceptive activity (inflammatory pain)
N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide 2-Methylphenoxy, 4,6-dimethylpyrimidine Methyl groups on pyrimidine and phenoxy Unreported in evidence; likely altered binding affinity
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin-3-yl Coumarin replaces pyrimidine sulfonamide Unreported; coumarin may confer anticoagulant properties

Key Observations :

  • The morpholinosulfonyl group in compound 5j () enhances solubility due to the morpholine oxygen, but its anti-COVID-19 activity may depend on the 4-methoxyphenylamino group’s electron-donating effects .
  • Piperazinylsulfonyl derivatives (e.g., compound 37 in ) exhibit anti-inflammatory and analgesic properties, suggesting the target compound’s pyrimidine group may similarly modulate pain pathways .
  • Coumarin-containing analogs () likely diverge in bioactivity due to coumarin’s anticoagulant role, whereas the pyrimidine sulfonamide in the target compound may favor enzyme inhibition .
Structure-Activity Relationships (SAR)
  • Pyrimidine vs. Triazole : Pyrimidine sulfonamides (target compound) may exhibit stronger hydrogen-bonding interactions with biological targets compared to triazole-containing analogs (e.g., compound 54 in ), which rely on sulfur oxidation for activity .
  • Methoxy Positioning: The 4-methoxy group on the phenoxy ring (target compound) likely improves metabolic stability over 3-methoxy derivatives (e.g., compound B1 in ), which are more prone to demethylation .

Biological Activity

2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic compound classified as a sulfonamide derivative. It features a unique molecular structure that includes a pyrimidine ring, a sulfonamide group, and a phenoxyacetamide moiety. The methoxy group on the phenyl ring enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. Notably, it interacts with dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition disrupts folate production, which is essential for bacterial growth, thereby positioning the compound as a potential candidate for antibacterial therapies.

Biological Activity Overview

The compound has shown significant biological activities, particularly in the following areas:

  • Antibacterial Activity : Inhibition of dihydropteroate synthase suggests potential applications in developing new antibacterial agents.
  • Enzyme Interaction : Studies indicate that it interacts with various biological targets, particularly enzymes involved in metabolic pathways, showcasing its broad spectrum of activity.

Research Findings

Several studies have evaluated the biological activity of 2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide:

  • Inhibition Studies : Research has demonstrated that the compound exhibits competitive inhibition against dihydropteroate synthase with an IC50 value indicating potency comparable to existing antibiotics.
  • Case Studies : In vitro assays have shown that the compound effectively inhibits bacterial strains resistant to traditional sulfonamide antibiotics, highlighting its potential as a novel therapeutic agent.
  • Structure-Activity Relationship (SAR) : The presence of both the methoxy group and the pyrimidine ring contributes to enhanced solubility and biological activity. Comparative studies with related compounds reveal that modifications to these groups significantly affect their antibacterial efficacy.

Data Table: Biological Activity Summary

Biological Activity Description IC50 Value Reference
AntibacterialInhibition of dihydropteroate synthase< 10 µM
Enzyme InteractionCompetitive inhibition in metabolic pathwaysVaries
Resistance ProfileEffective against resistant strainsNot specified

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